(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid
Description
(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid is a boronic acid derivative featuring a cyclohexene scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amino group. This compound combines the reactivity of a boronic acid—a key functional group in Suzuki-Miyaura cross-coupling reactions—with the conformational flexibility of a cyclohexene ring and the stability imparted by the Boc group. Its structural uniqueness makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained bioactive molecules or boron-containing drugs .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h7,9,15-16H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGRBYYBFYIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(CCC1)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative followed by oxidation to introduce the boronic acid functionality. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. The general synthetic route can be summarized as follows:
Hydroboration: The addition of a borane reagent to the cyclohexene derivative to form the corresponding borane intermediate.
Oxidation: Conversion of the borane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.
Protection: Introduction of the Boc group to protect the amino functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. For example:
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Substrates : Bromopyridines, aryl bromides.
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Catalyst : PdCl₂(dppf) or Pd(OAc)₂ with ligands such as SPhos.
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Conditions : Toluene/EtOH/H₂O (1:1:1), Na₂CO₃, 100°C, 5 hours .
Key Mechanistic Insight : The boron atom coordinates with palladium, facilitating transmetallation. The Boc group remains inert under these conditions, preserving the amino functionality .
Diastereoselective Allylation of α-Iminoesters
The compound acts as an allylboronic acid in stereoselective additions to N-sulfinyl α-iminoesters:
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Reaction : Allylation of imine 1a yields nonproteinogenic α-amino acids (e.g., phenylalanine analogs) .
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Conditions : 4 Å molecular sieves, room temperature, inert atmosphere.
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Yields : 62–85% for aryl/heteroaryl variants (Table 1 ).
Table 1: Allylation Product Yields and Selectivity
| Substrate (Boronic Acid) | Product | Yield (%) | dr (anti:syn) |
|---|---|---|---|
| Cinnamyl (electron-rich) | 3ae | 85 | 92:8 |
| 4-Br-Cinnamyl | 3af | 78 | 89:11 |
| Thiophene derivative | 3am | 73 | 90:10 |
Mechanism : A six-membered transition state stabilizes the stereochemistry through hydrogen bonding between the boronic acid and the ester carbonyl .
Protiodesilylation and Tautomerization
Under acidic conditions (e.g., silica gel chromatography), the compound’s boronic acid may undergo protiodesilylation, though direct evidence for this specific derivative is limited. Analogous systems show:
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Pathway : Acid-mediated cleavage of the B–C bond generates cyclohexenol intermediates, which tautomerize to ketones .
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Example : Similar boronic acids yield bicyclohexenones (e.g., 8a/8b ) upon silica exposure .
Coordination with Lewis Acids
The boronic acid’s Lewis acidity facilitates interactions with nitrogen lone pairs in imines, enabling concerted C–C bond formation and B–C cleavage. Computational studies (B3LYP-D3BJ/6-311+G(d,p)) support a Gibbs activation energy of 17.4 kcal/mol for such processes .
Stability and Functional Group Compatibility
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Boc Group Stability : Resists hydrolysis under basic cross-coupling conditions but cleaves with TFA .
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Boronic Acid Handling : Requires anhydrous storage to prevent protodeboronation .
Limitations and Unreactive Pathways
Scientific Research Applications
Organic Synthesis
(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid is utilized as a key building block in the synthesis of various biologically active compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Case Study : In a study focusing on the synthesis of chiral compounds, this compound was used to create optically active intermediates that are pivotal for pharmaceutical applications .
Medicinal Chemistry
The compound has shown potential in drug development, particularly in the synthesis of inhibitors for various biological targets. Its ability to form stable complexes with metal catalysts enhances its utility in medicinal chemistry.
Case Study : Research indicated that derivatives of this compound have been explored for their activity against specific cancer cell lines, demonstrating promising results in inhibiting tumor growth through targeted mechanisms .
Catalysis
The compound is also employed as a ligand in catalysis, particularly in hydroboration reactions. Its unique structure allows it to stabilize transition states, improving reaction efficiency.
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Synthesis of chiral compounds |
| Medicinal Chemistry | Development of pharmaceutical agents targeting specific diseases | Inhibitors for cancer treatment |
| Catalysis | Ligand in hydroboration and related reactions | Enhancing reaction rates and selectivity |
Mechanism of Action
The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
- Structural Differences : The phenyl analog replaces the cyclohexene ring with an aromatic benzene ring. This substitution eliminates ring strain but reduces conformational flexibility .
- Reactivity : The phenyl boronic acid exhibits lower reactivity in Suzuki couplings compared to the cyclohexenyl derivative due to the absence of ring strain, which can enhance electron-deficient boronic acids' coupling efficiency.
- Solubility & Stability : The phenyl variant (Log S = -2.3, solubility ~0.2 mg/mL) is less soluble in aqueous media than the cyclohexenyl analog, which may benefit from the cyclohexene ring’s partial saturation. Both compounds share similar Boc group stability under acidic conditions .
- Applications : The phenyl derivative is widely used in aryl-aryl bond formations, while the cyclohexenyl analog is suited for synthesizing saturated or partially saturated heterocycles in drug discovery .
Cyclohexane Carboxylic Acid Derivatives (e.g., PBZS1035)
- Functional Groups: These compounds (e.g., (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid) replace the boronic acid with a carboxylic acid. This change shifts their utility toward peptide synthesis or hydrogen-bonding interactions in target binding .
- Reactivity : Carboxylic acids participate in amide coupling reactions, unlike boronic acids, which engage in cross-couplings.
- Applications : Used as chiral building blocks for protease inhibitors or GPCR-targeted drugs, whereas the boronic acid variant is tailored for boron neutron capture therapy (BNCT) or kinase inhibitor design .
Methyl Cyclohexanecarboxylates (e.g., PB05684)
- Functional Groups: These esters (e.g., methyl cis-4-hydroxycyclohexanecarboxylate) lack the boronic acid and Boc-amino groups, focusing instead on ester and hydroxyl functionalities.
- Applications : Serve as intermediates in polymer chemistry or prodrug synthesis, contrasting with the boronic acid’s role in bioconjugation .
Data Table: Key Comparative Properties
*Calculated based on structural similarity to .
Research Findings
- Synthesis Challenges : The target compound likely requires palladium-catalyzed Miyaura borylation of a cyclohexenyl halide precursor, contrasting with the phenyl analog’s synthesis via directed ortho-metalation .
- Reactivity : The cyclohexene ring’s strain enhances reactivity in Suzuki couplings compared to phenyl boronic acids, enabling couplings with electron-rich aryl halides at milder conditions .
- Stability : The Boc group remains stable under basic conditions (pH 7–9) but hydrolyzes in strong acids, a trait shared across Boc-protected analogs .
- Drug Discovery Potential: The cyclohexenyl boronic acid’s hybrid structure is promising for designing covalent kinase inhibitors (e.g., bortezomib analogs) or boron-containing radiopharmaceuticals .
Biological Activity
The compound (3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid , with the molecular formula , is a boronic acid derivative that exhibits significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a cyclohexene moiety linked to a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in biological systems.
Boronic acids, including this compound, are recognized for their unique ability to interact with biomolecules through Lewis acid-base interactions. They can form complexes with diols, which is particularly relevant in the context of glycoproteins and enzymes. This characteristic underlies their potential as inhibitors in various biological pathways.
Antiviral and Antibacterial Properties
Research indicates that derivatives of boronic acids can exhibit antiviral and antibacterial activities. For instance, compounds similar to this compound have shown efficacy against various pathogens by inhibiting serine proteases and other critical enzymes involved in microbial pathogenicity .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes. For example, boronic acid derivatives are known to inhibit serine proteases, which play crucial roles in numerous biological processes including digestion and immune response. The interaction of the boron atom with the enzyme's active site can lead to significant alterations in enzymatic activity .
Case Studies
Research Findings
Recent studies have focused on optimizing the structure of boronic acid derivatives to enhance their biological activities. For example, modifications to the cyclohexene ring or alterations in substituents on the boron atom have been explored to improve potency and selectivity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
